molecular formula C23H20N6S B11489201 13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11489201
M. Wt: 412.5 g/mol
InChI Key: FQQGCAUGZISELD-UHFFFAOYSA-N
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Description

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields of scientific research, including medicinal chemistry and material science. The presence of multiple heteroatoms (nitrogen, sulfur) and aromatic rings in its structure contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Construction of the Tetracyclic Core: The tetracyclic core is formed through a series of cyclization reactions, often involving intramolecular cycloaddition or ring-closing metathesis.

    Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced via alkylation reactions using benzyl halides and methyl iodide, respectively.

    Incorporation of the Sulfur Atom: The sulfur atom is typically introduced through a thiolation reaction, using reagents such as thiourea or sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of aromatic rings or heteroatoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or heteroatoms, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, benzyl chloride).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced aromatic rings, reduced heteroatoms.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its tetracyclic structure and heteroatom content contribute to its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions involving heteroatoms and aromatic rings.

    Industrial Applications: It may find use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and heteroatoms allow it to form various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

    Benzimidazoles: These compounds also contain fused aromatic rings and heteroatoms, making them structurally similar and functionally versatile.

Uniqueness

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its complex tetracyclic structure, which combines multiple aromatic rings and heteroatoms in a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20N6S

Molecular Weight

412.5 g/mol

IUPAC Name

13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C23H20N6S/c1-15-25-23-20(22-26-21(27-29(15)22)17-7-10-24-11-8-17)18-9-12-28(14-19(18)30-23)13-16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3

InChI Key

FQQGCAUGZISELD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC(=NN15)C6=CC=NC=C6

Origin of Product

United States

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